molecular formula C14H12N4O4 B11958341 Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone CAS No. 2074-04-6

Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No.: B11958341
CAS No.: 2074-04-6
M. Wt: 300.27 g/mol
InChI Key: QYBYRPHXHXLZGL-OQLLNIDSSA-N
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Description

Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C14H12N4O4. It is a derivative of phenylacetaldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for various analytical and synthetic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between phenylacetaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification systems to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of phenylacetaldehyde.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of phenylacetaldehyde (2,4-dinitrophenyl)hydrazone involves its ability to form stable hydrazone derivatives with aldehydes and ketones. This reaction is facilitated by the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance structures, which contribute to its stability and reactivity.

Comparison with Similar Compounds

Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:

  • Benzaldehyde (2,4-dinitrophenyl)hydrazone
  • Cyclohexanone (2,4-dinitrophenyl)hydrazone
  • Acetaldehyde (2,4-dinitrophenyl)hydrazone

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones. This makes it particularly useful in analytical chemistry for the detection and quantification of these functional groups.

Properties

CAS No.

2074-04-6

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-2-phenylethylideneamino]aniline

InChI

InChI=1S/C14H12N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-15-9-8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2/b15-9+

InChI Key

QYBYRPHXHXLZGL-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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